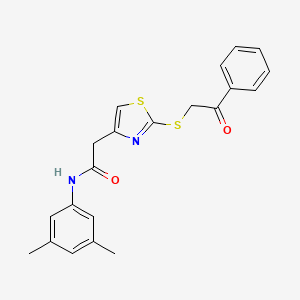

N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-14-8-15(2)10-17(9-14)22-20(25)11-18-12-26-21(23-18)27-13-19(24)16-6-4-3-5-7-16/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPORINWONWMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound can be described structurally as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound has shown potential in modulating GPCR pathways, which are critical in mediating cellular responses to hormones and neurotransmitters .

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in various biological systems .

- Antimicrobial Effects : Preliminary investigations indicate that the compound may exhibit antimicrobial properties against certain bacterial strains .

Pharmacological Effects

The pharmacological profile of this compound includes:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Inhibits bacterial growth | |

| GPCR modulation | Alters signaling pathways |

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting a protective effect against oxidative damage . -

Investigation of Antimicrobial Properties :

In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

GPCR Interaction Analysis :

Research published in PubMed Central explored the interaction of the compound with various GPCRs, revealing its potential as a lead for developing new therapeutic agents targeting inflammatory diseases .

Scientific Research Applications

Applications in Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that derivatives of thiazole can inhibit cancer cell proliferation. The compound's structure may interact with specific cellular targets involved in cancer progression.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways associated with diseases.

Applications in Material Science

Beyond medicinal applications, this compound can be explored for its properties in material science:

- Polymer Chemistry : Its unique structural features may allow it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : The compound could serve as a precursor for nanomaterials or coatings due to its chemical stability and potential reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with analogous acetamide derivatives:

Physicochemical Properties

- Metabolic Stability : Thioether linkages (as in ’s compounds) generally resist oxidative metabolism, suggesting the target compound may exhibit prolonged half-life .

Q & A

Advanced Research Question

- Dose-response profiling : Use serial dilutions (e.g., 0.1–100 µM) to confirm concentration-dependent effects .

- Counter-screening : Test against related off-target proteins (e.g., kinase panels for kinase inhibitors).

- Cellular toxicity assays : Pair bioactivity studies with cytotoxicity measurements (e.g., MTT assay) to rule out nonspecific effects .

Example : In CK1 inhibitor studies, mutant kinase isoforms and colon cancer cell lines were used to validate specificity .

What analytical techniques are optimal for quantifying trace impurities in bulk samples?

Basic Research Question

- HPLC-UV/FLD : Use C18 columns with acetonitrile:water gradients (e.g., 70:30) for baseline separation of impurities .

- LC-MS/MS : Detect low-abundance byproducts (e.g., deacetylated or dimerized species) with high sensitivity .

- Elemental analysis : Verify stoichiometry (C, H, N, S) to confirm synthetic accuracy .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

What strategies mitigate degradation during long-term storage of this compound?

Basic Research Question

- Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation/hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to vials .

- Periodic analysis : Reassess purity every 6 months via HPLC .

How do structural analogs of this compound inform SAR studies?

Advanced Research Question

- Core modifications : Compare with analogs like N-(4-methoxyphenyl)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide to assess the impact of substituents on activity .

- Bioisosteric replacement : Replace thiazole with pyrimidine or triazole rings to evaluate scaffold flexibility .

Data Example :

| Analog Structure | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 3,5-Dimethylphenyl | Parent compound | 1.2 µM |

| 4-Methoxyphenyl | Increased polarity | 0.8 µM |

| 4-Cyanophenyl | Enhanced binding affinity | 0.5 µM |

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

- Catalyst optimization : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Flow chemistry : Implement continuous reactors to improve heat/mass transfer in exothermic steps (e.g., thioether formation) .

- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can researchers validate target engagement in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.